2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide
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Overview
Description
2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine group and an acetamide moiety attached to a trifluoromethyl-phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Substitution with Pyridine: The piperazine ring is then reacted with 2-chloropyridine in the presence of a base to introduce the pyridine group.
Acetamide Formation: The resulting compound is then reacted with 3-trifluoromethyl-benzoyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the pyridine and piperazine rings.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-chlorophenyl)-acetamide
- 2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-methylphenyl)-acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide distinguishes it from similar compounds. This group significantly affects the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)14-4-3-5-15(12-14)23-17(26)13-24-8-10-25(11-9-24)16-6-1-2-7-22-16/h1-7,12H,8-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJUOZEAUITGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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